2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid
Description
Historical Context and Discovery
The development of this compound represents a convergence of two significant areas in organic chemistry: piperazine derivative research and glyoxylic acid chemistry. The historical foundation for this compound stems from extensive research into glyoxylic acid derivatives, which has been recognized as a versatile synthetic intermediate since the early twentieth century. Glyoxylic acid itself serves as a fundamental building block in organic synthesis, exhibiting unique reactivity patterns that enable diverse chemical transformations. The compound's discovery emerged from systematic efforts to develop novel piperazine-containing molecules with enhanced pharmaceutical properties.
The synthetic approach to this compound builds upon established methodologies for glyoxylic acid condensation reactions. Research has demonstrated that glyoxylic acid undergoes efficient condensation reactions with various amides under acid-catalyzed conditions, forming substituted acetic acid derivatives. These condensation reactions typically employ para-toluenesulfonic acid as a catalyst in toluene at reflux conditions, achieving yields ranging from sixty-one to seventy-eight percent depending on the specific amide substrate utilized. The historical development of this synthetic methodology provided the foundation for accessing complex piperazine-containing oxoacetic acid derivatives.
The emergence of this compound as a research target reflects broader trends in medicinal chemistry toward developing heterocyclic compounds with enhanced biological activity. Piperazine derivatives have demonstrated significant therapeutic potential across multiple pharmaceutical applications, making the development of novel piperazine-containing molecules a priority research area. The incorporation of oxoacetic acid functionality introduces additional chemical reactivity that expands the compound's synthetic utility and potential biological applications.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound is formally designated as this compound, reflecting its structural composition of a methylated piperazine ring connected to an oxoacetic acid moiety. Alternative nomenclature systems recognize this compound as (4-methylpiperazin-1-yl)(oxo)acetic acid, emphasizing the oxo functionality within the acetic acid framework.
The compound's Chemical Abstracts Service registry number is 717904-36-4, providing a unique identifier for database searches and chemical procurement. The molecular descriptor language number is recorded as MFCD04116808, facilitating identification within chemical structure databases. These standardized identifiers ensure consistent recognition across international research communities and commercial suppliers.
From a chemical classification perspective, this compound belongs to the broader category of heterocyclic building blocks, specifically within the piperazine derivative subclass. The compound exhibits characteristics of both carboxylic acids and ketones due to its oxoacetic acid functionality, placing it within multiple functional group categories for synthetic planning purposes. The heterocyclic nature of the piperazine ring system contributes additional classification as a nitrogen-containing heterocycle with potential pharmaceutical applications.
The following table summarizes the key molecular identifiers and nomenclature variations for this compound:
| Property | Value |
|---|---|
| Systematic Name | This compound |
| Alternative Name | (4-methylpiperazin-1-yl)(oxo)acetic acid |
| Chemical Abstracts Service Number | 717904-36-4 |
| Molecular Descriptor Language Number | MFCD04116808 |
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.18 g/mol |
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry derives from its unique structural features that combine the pharmacologically relevant piperazine heterocycle with the synthetically versatile oxoacetic acid functionality. Piperazine derivatives have established themselves as privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceutical agents across diverse therapeutic areas. The incorporation of the 4-methyl substitution pattern on the piperazine ring introduces specific electronic and steric effects that can modulate biological activity and pharmacokinetic properties.
The oxoacetic acid moiety contributes significant synthetic versatility through its dual carbonyl functionality, enabling diverse chemical transformations including condensation reactions, reduction processes, and nucleophilic addition reactions. This functional group pattern creates opportunities for further structural elaboration, making the compound valuable as an intermediate in complex molecule synthesis. The combination of these structural elements positions this compound as a versatile building block for pharmaceutical research and development programs.
Research into related piperazine derivatives has demonstrated their utility in developing compounds with antimicrobial, antipsychotic, and cardiovascular activities. The structural similarity of this compound to established pharmaceutical agents suggests potential applications in drug discovery programs targeting similar biological pathways. The compound's availability from multiple commercial suppliers indicates recognized research value within the scientific community.
The synthetic accessibility of this compound through established glyoxylic acid condensation methodologies enhances its practical utility in research applications. The reaction conditions for its synthesis are compatible with standard laboratory equipment and procedures, facilitating widespread adoption in academic and industrial research settings. The compound's stability under typical storage conditions further supports its practical application as a research chemical and synthetic intermediate.
Current Research Landscape
The contemporary research landscape surrounding this compound reflects growing interest in piperazine-containing molecules for pharmaceutical applications. Current investigations focus on exploring the compound's potential as a synthetic intermediate for developing novel therapeutic agents, particularly in areas where piperazine scaffolds have demonstrated clinical success. The compound's commercial availability from established chemical suppliers indicates sustained research demand and recognition of its synthetic utility.
Recent synthetic methodologies have expanded the accessible chemistry of related oxoacetic acid derivatives, providing new approaches for structural modification and derivatization. Research has demonstrated that acid-catalyzed condensation reactions between glyoxylic acid derivatives and nitrogen-containing heterocycles can achieve high yields under optimized conditions. These synthetic advances have implications for accessing this compound analogs with modified substituent patterns or alternative heterocyclic frameworks.
The integration of computational chemistry approaches has enhanced understanding of structure-activity relationships within piperazine derivative families, providing guidance for rational design of new compounds based on the this compound scaffold. Molecular modeling studies enable prediction of binding affinities, pharmacokinetic properties, and potential off-target effects, accelerating the drug discovery process for piperazine-containing molecules.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-8-2-4-9(5-3-8)6(10)7(11)12/h2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHXDMKVURFNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366001 | |
| Record name | (4-Methylpiperazin-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717904-36-4 | |
| Record name | (4-Methylpiperazin-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 717904-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid typically involves the following key steps:
- Formation of a piperazine-substituted intermediate.
- Introduction of the oxoacetic acid functionality via acylation or hydrolysis.
- Purification and isolation of the final acid form.
The synthesis is usually carried out under controlled conditions to avoid decomposition or side reactions, often employing dry solvents and inert atmospheres.
Detailed Preparation Methods
Starting Materials and Key Reagents
- 4-Methylpiperazine or its derivatives.
- Oxalyl chloride or other acyl chlorides for acylation.
- Appropriate bases such as triethylamine or potassium carbonate.
- Solvents: dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF), methanol (MeOH).
Stepwise Synthesis
Step 1: Formation of Acid Chloride Intermediate
- Oxalyl chloride is reacted with glyoxylic acid or a suitable precursor to form the corresponding acid chloride intermediate.
- This reaction is typically carried out in dry DCM at 0°C to room temperature with catalytic DMF to activate the oxalyl chloride.
- The acid chloride is isolated by evaporation of the solvent under reduced pressure.
Step 2: Nucleophilic Substitution with 4-Methylpiperazine
- The acid chloride intermediate is reacted with 4-methylpiperazine in the presence of a base such as triethylamine.
- The reaction is performed in dry DCM or similar solvents at 0°C to room temperature.
- The base scavenges the HCl formed, driving the reaction to completion.
- Stirring is continued for 2 hours or until full conversion is confirmed by TLC or NMR.
Step 3: Hydrolysis to Acid
- If an amide intermediate is formed, hydrolysis is performed to convert it to the acid.
- Acid hydrolysis is preferred, using aqueous sulfuric acid or hydrochloric acid.
- The reaction temperature is controlled between 80°C and 85°C for optimal yield.
- Hydrolysis times vary but typically last 2-4 hours.
- The byproducts such as amines (e.g., benzyl amine) can be recovered and recycled.
Step 4: Purification
- The crude product is purified by flash column chromatography using gradients of ethyl acetate and hexanes or by recrystallization.
- Final products are characterized by NMR and mass spectrometry to confirm structure and purity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, DMF (cat.), dry DCM | 0 to RT | Overnight | — | Intermediate isolated by evaporation |
| Acylation with piperazine | 4-Methylpiperazine, triethylamine, dry DCM | 0 to RT | 2 | 75-85 | Base scavenges HCl |
| Hydrolysis | Aqueous H2SO4 or HCl | 80-85 | 2-4 | 80-90 | Acid hydrolysis preferred |
| Purification | Flash chromatography or recrystallization | RT | — | — | Purity confirmed by NMR |
Research Findings and Optimization Notes
- Solvent Choice: Use of dry DCM or THF is critical to avoid hydrolysis of acid chloride before reaction with piperazine.
- Base Selection: Triethylamine is commonly used; however, potassium carbonate or pyridine can be alternatives depending on scale and solvent.
- Temperature Control: Low temperature during acid chloride formation and acylation prevents side reactions.
- Hydrolysis Conditions: Acidic hydrolysis is preferred over alkaline due to higher selectivity and yield.
- Byproduct Recovery: Amines generated during hydrolysis can be efficiently recovered and reused, improving overall process economy.
- Purification: Flash chromatography with gradient elution provides high purity; recrystallization may be used for scale-up.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Material | 4-Methylpiperazine and oxalyl chloride or glyoxylic acid derivatives |
| Key Reaction | Formation of acid chloride followed by nucleophilic substitution with piperazine |
| Hydrolysis | Acid hydrolysis using aqueous sulfuric or hydrochloric acid at 80-85°C |
| Solvents | Dry DCM, THF, MeOH for various steps |
| Bases | Triethylamine, pyridine, potassium carbonate |
| Purification | Flash column chromatography or recrystallization |
| Yield Range | 75-90% overall |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions typically result in the formation of new piperazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. For instance, a study indicated that it affects tumor necrosis factor-alpha (TNF-α) secretion, which is crucial in cancer progression through angiogenic pathways .
Mechanism of Action
The anticancer effects are attributed to the compound's ability to modulate several signaling pathways involved in cell growth and survival. This includes interactions with key proteins involved in apoptosis and cell cycle regulation.
Neurological Applications
Serotonin Receptor Modulation
The compound has also been investigated for its role in modulating serotonin receptors, particularly the 5-HT3 receptor subtype. Research indicates that derivatives of this compound can discriminate between different serotonin receptor types, enhancing our understanding of their physiological roles . This property suggests potential applications in treating disorders related to serotonin dysregulation, such as anxiety and depression.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired biological activities.
Case Study on Anticancer Activity
A notable study investigated the effects of this compound on animal models with induced tumors. The results showed a significant reduction in tumor size and weight compared to control groups, indicating its potential as an effective anticancer agent.
Case Study on Neurological Effects
Another study focused on the compound's interaction with serotonin receptors. It was found that specific modifications to the piperazine moiety significantly enhanced binding affinity to 5-HT3 receptors, suggesting a pathway for developing new therapeutic agents targeting serotonin-related conditions.
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
- 2-(4-Methylpiperidin-1-yl)-2-oxoacetic Acid (C₈H₁₃NO₃): Differs by replacing the piperazine ring with a piperidine ring (one less nitrogen). Key Differences:
- Basicity : Piperidine derivatives lack the secondary amine in piperazine, resulting in lower basicity (pKa ~2.34 vs. ~2–3 for piperazine analogs) .
- Solubility : Reduced water solubility compared to piperazine analogs due to fewer hydrogen-bonding sites.
Aryl-Substituted 2-Oxoacetic Acid Derivatives
- 2-(4-Fluorophenyl)-2-oxoacetic Acid (C₈H₅FO₃):
- Features a fluorophenyl group instead of the piperazine ring.
- Key Differences :
- Acidity : Stronger acidity (pKa ~1–2) due to electron-withdrawing fluorine .
- Toxicity : Classified as acutely toxic (skin contact, inhalation) compared to the relatively safer piperazine-based compound .
2-(2,5-Difluorophenyl)-2-oxoacetic Acid (C₈H₄F₂O₃):
Piperazine Derivatives with Complex Substituents
- [2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic Acid (C₁₈H₂₁N₅O₃): Incorporates a pyrimidinyl group on the piperazine ring. Key Differences:
- Molecular Weight : Higher (351.4 g/mol vs. 199.2 g/mol for the target compound) due to the pyrimidine moiety.
- Bioactivity : Enhanced binding to kinase targets in cancer therapy, leveraging π-π stacking from the aromatic pyrimidine .
Amino Acid-Conjugated Derivatives
- N-[2-(Benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino Acid Esters: Hybrid structures combining oxoacetic acid with amino acid esters. Key Differences:
- Pharmacological Activity: Demonstrated nootropic (cognitive-enhancing) effects, attributed to the amino acid ester moiety .
- Solubility : Lower than piperazine derivatives due to hydrophobic aromatic groups.
Biological Activity
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid is an organic compound that belongs to the class of piperazine carboxylic acids. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and receptor modulation. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The compound is characterized by a piperazine ring substituted with an oxoacetic acid moiety. Its molecular structure allows for various chemical reactions, such as oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformation, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways critical for cellular functions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. For instance, it has demonstrated efficacy against A549 and H1975 lung cancer cell lines with IC50 values ranging from 39 to 48 μM .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of this compound:
- Cell Viability Assays : In vitro assays conducted on various cancer cell lines demonstrated significant growth inhibition. The mechanism was linked to the up-regulation of p21 expression, which is crucial for cell cycle regulation .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound in inflammatory conditions. Results indicated a reduction in inflammation markers upon treatment with this compound .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylpiperazin-1-yl)benzoic acid | Piperazine ring + benzoic acid | Moderate anticancer activity |
| N-(2-Methoxy-4-(4-methylpiperazin-1-yl)methyl)benzamide | Piperazine + methoxy group | Antimicrobial properties |
| 1-(4-Methylpiperazin-1-yl)ethanone | Piperazine + ketone | Limited biological data |
Research Findings
Recent research highlights the potential therapeutic applications of this compound in various fields:
- Cancer Therapy : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer treatment .
- Neurological Disorders : Ongoing studies aim to elucidate its neuroprotective mechanisms, which could lead to new treatments for conditions like Alzheimer's disease .
Q & A
Q. What are the common synthetic routes for 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves coupling 4-methylpiperazine with an oxoacetic acid precursor. For example:
React 4-methylpiperazine with ethyl oxalyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
Hydrolyze the intermediate ester using aqueous NaOH or HCl to yield the free acid .
Optimization strategies include:
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity >95% .
- Structural Confirmation:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as irritant) .
- Ventilation: Use fume hoods for powder handling to avoid inhalation of particulates .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to locate electrophilic sites (e.g., carbonyl carbon).
- Electrostatic Potential Maps: Identify regions of high electron density (piperazine nitrogen) for nucleophilic attack .
- Reaction Pathway Simulation: Model the energy barrier for reactions like amide bond formation using Gaussian 09 .
Q. What mechanistic insights explain its role as a ligand in metal-catalyzed reactions?
Methodological Answer:
- Coordination Studies: UV-Vis and IR spectroscopy reveal binding modes (e.g., bidentate via carbonyl and piperazine nitrogen).
- Catalytic Applications: Test in Heck coupling or oxidation reactions; monitor turnover frequency (TOF) with Pd(OAc)₂ .
- X-ray Crystallography: Solve crystal structures of metal complexes (e.g., Cu(II)) using SHELXL for refinement .
Q. How does tautomerism affect its biological activity in enzyme inhibition assays?
Methodological Answer:
- Tautomer Stability Analysis: Use NMR titration (D₂O, pH 7.4) to detect keto-enol equilibrium shifts.
- Enzyme Assays: Test inhibition of dipeptidyl peptidase-IV (DPP-IV) at varying pH (5–9) to correlate tautomer prevalence with IC₅₀ values .
- Molecular Docking (AutoDock Vina): Compare binding affinities of keto vs. enol forms to active sites .
Q. What strategies resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Controlled Solubility Tests: Perform shake-flask experiments in buffered solutions (pH 3–10) at 25°C.
- Hansen Solubility Parameters: Calculate HSPiP values to rationalize discrepancies in polar vs. non-polar solvents .
- Particle Size Analysis: Use dynamic light scattering (DLS) to assess aggregation effects on apparent solubility .
Applications in Drug Development
Q. How is this compound utilized in synthesizing PROTACs (Proteolysis-Targeting Chimeras)?
Methodological Answer:
- Linker Design: Incorporate the compound as a spacer between E3 ligase ligands (e.g., VHL) and target protein binders.
- In Vitro Testing: Measure degradation efficiency (DC₅₀) via Western blot for oncology targets (e.g., BRD4) .
- SAR Studies: Modify the piperazine methyl group to optimize proteasome recruitment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
